molecular formula C10H16N2O B13615895 5-(2,2,3,3-Tetramethylcyclopropyl)isoxazol-3-amine

5-(2,2,3,3-Tetramethylcyclopropyl)isoxazol-3-amine

Cat. No.: B13615895
M. Wt: 180.25 g/mol
InChI Key: ZDVNGOIXFVKXBS-UHFFFAOYSA-N
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Description

5-(2,2,3,3-Tetramethylcyclopropyl)isoxazol-3-amine is a chemical compound with the molecular formula C10H16N2O It features a unique structure that includes a tetramethylcyclopropyl group attached to an isoxazole ring, which is further connected to an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,2,3,3-Tetramethylcyclopropyl)isoxazol-3-amine typically involves the cycloaddition reaction of an alkyne with a nitrile oxide. This (3 + 2) cycloaddition reaction is regioselective and can be carried out under mild basic conditions, such as using sodium bicarbonate (NaHCO3) at ambient temperature . The reaction mechanism involves the formation of a five-membered isoxazole ring through the interaction of the dipolarophile (alkyne) and the dipole (nitrile oxide).

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(2,2,3,3-Tetramethylcyclopropyl)isoxazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4, H2O2

    Reduction: LiAlH4, NaBH4

    Substitution: Various nucleophiles under basic or acidic conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols. Substitution reactions would result in the formation of new compounds with different functional groups replacing the amine group.

Scientific Research Applications

5-(2,2,3,3-Tetramethylcyclopropyl)isoxazol-3-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a candidate for studying its interactions with biological molecules, potentially leading to the discovery of new drugs or biochemical tools.

    Medicine: Its potential medicinal properties are being explored, including its use as an antimicrobial or anticancer agent.

    Industry: The compound may find applications in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 5-(2,2,3,3-Tetramethylcyclopropyl)isoxazol-3-amine involves its interaction with specific molecular targets. The isoxazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The tetramethylcyclopropyl group may enhance the compound’s stability and binding affinity to its targets, leading to more potent biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2,2,3,3-Tetramethylcyclopropyl)isoxazol-3-amine is unique due to its tetramethylcyclopropyl group, which imparts distinct steric and electronic properties. This makes it different from other isoxazole derivatives, potentially leading to unique biological activities and applications.

Properties

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

5-(2,2,3,3-tetramethylcyclopropyl)-1,2-oxazol-3-amine

InChI

InChI=1S/C10H16N2O/c1-9(2)8(10(9,3)4)6-5-7(11)12-13-6/h5,8H,1-4H3,(H2,11,12)

InChI Key

ZDVNGOIXFVKXBS-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C1(C)C)C2=CC(=NO2)N)C

Origin of Product

United States

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